![molecular formula C22H29N3O B3851707 4-[(E)-3-[4-(2-methoxyphenyl)piperazin-1-yl]prop-1-enyl]-N,N-dimethylaniline](/img/structure/B3851707.png)
4-[(E)-3-[4-(2-methoxyphenyl)piperazin-1-yl]prop-1-enyl]-N,N-dimethylaniline
Overview
Description
4-[(E)-3-[4-(2-methoxyphenyl)piperazin-1-yl]prop-1-enyl]-N,N-dimethylaniline is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its complex structure, which includes a piperazine ring and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-3-[4-(2-methoxyphenyl)piperazin-1-yl]prop-1-enyl]-N,N-dimethylaniline typically involves a multi-step process. One common method starts with the reaction of 2-methoxyphenylpiperazine with an appropriate aldehyde to form an intermediate. This intermediate is then subjected to a series of reactions, including reduction and substitution, to yield the final product. The reaction conditions often involve the use of solvents such as methanol or acetonitrile and catalysts like sodium cyanoborohydride .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors and continuous flow systems to ensure efficient mixing and reaction kinetics. The purification process may involve recrystallization or chromatography techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
4-[(E)-3-[4-(2-methoxyphenyl)piperazin-1-yl]prop-1-enyl]-N,N-dimethylaniline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the piperazine ring, using reagents like alkyl halides
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substituting agents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
4-[(E)-3-[4-(2-methoxyphenyl)piperazin-1-yl]prop-1-enyl]-N,N-dimethylaniline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its therapeutic potential in treating conditions such as rheumatoid arthritis and neurodegenerative diseases
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 4-[(E)-3-[4-(2-methoxyphenyl)piperazin-1-yl]prop-1-enyl]-N,N-dimethylaniline involves its interaction with specific molecular targets. It has been shown to inhibit the activity of signal transducer and activator of transcription 3 (STAT3), a key mediator in various cellular processes. By inhibiting STAT3, this compound can modulate inflammatory responses and potentially provide therapeutic benefits in conditions like rheumatoid arthritis and neurodegenerative diseases .
Comparison with Similar Compounds
Similar Compounds
Urapidil: An α-blocker with a similar piperazine structure, used to treat hypertension.
MMPP: A compound with a similar methoxyphenyl group, investigated for its anti-inflammatory properties
Uniqueness
4-[(E)-3-[4-(2-methoxyphenyl)piperazin-1-yl]prop-1-enyl]-N,N-dimethylaniline is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to inhibit STAT3 sets it apart from other similar compounds, making it a valuable candidate for further research and development .
Properties
IUPAC Name |
4-[(E)-3-[4-(2-methoxyphenyl)piperazin-1-yl]prop-1-enyl]-N,N-dimethylaniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O/c1-23(2)20-12-10-19(11-13-20)7-6-14-24-15-17-25(18-16-24)21-8-4-5-9-22(21)26-3/h4-13H,14-18H2,1-3H3/b7-6+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQDXJAXRPBFAKS-VOTSOKGWSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=CCN2CCN(CC2)C3=CC=CC=C3OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=C/CN2CCN(CC2)C3=CC=CC=C3OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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